molecular formula C2H4FNO2 B086119 Ethanol, 2-fluoro-, nitrite CAS No. 10288-18-3

Ethanol, 2-fluoro-, nitrite

Cat. No. B086119
CAS RN: 10288-18-3
M. Wt: 93.06 g/mol
InChI Key: KVZZUCNPWFUPBV-UHFFFAOYSA-N
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Description

Ethanol, 2-fluoro-, nitrite is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a nitrite ester of 2-fluoroethanol, which makes it an important intermediate in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of ethanol, 2-fluoro-, nitrite is not well understood. However, it is believed to act as a nitrosating agent, which can lead to the formation of nitroso compounds. Nitroso compounds have been shown to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Biochemical And Physiological Effects

Ethanol, 2-fluoro-, nitrite has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and cell death in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. However, the exact mechanism of these effects is not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using ethanol, 2-fluoro-, nitrite in lab experiments is its versatility as an intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethanol, 2-fluoro-, nitrite. One direction is to further elucidate its mechanism of action and its effects on biological systems. Another direction is to explore its potential applications in materials science, such as in the synthesis of novel polymers or catalysts. Additionally, its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be further investigated.
Conclusion:
In conclusion, ethanol, 2-fluoro-, nitrite is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research. Its mechanism of action and effects on biological systems are not well understood, but it has been shown to have various biochemical and physiological effects. Its versatility and ease of synthesis make it a valuable tool in lab experiments, and its potential applications in materials science and therapeutics warrant further investigation.

Synthesis Methods

The synthesis of ethanol, 2-fluoro-, nitrite can be achieved through the reaction of 2-fluoroethanol with nitrous acid. Nitrous acid is generated in situ by the reaction of sodium nitrite with hydrochloric acid. The reaction proceeds under mild conditions and yields ethanol, 2-fluoro-, nitrite as a colorless liquid. The purity of the product can be improved through distillation or recrystallization.

Scientific Research Applications

Ethanol, 2-fluoro-, nitrite has been used in various scientific research applications. It is a versatile intermediate in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in the preparation of nitroso compounds, which have applications in organic synthesis.

properties

CAS RN

10288-18-3

Product Name

Ethanol, 2-fluoro-, nitrite

Molecular Formula

C2H4FNO2

Molecular Weight

93.06 g/mol

IUPAC Name

2-fluoroethyl nitrite

InChI

InChI=1S/C2H4FNO2/c3-1-2-6-4-5/h1-2H2

InChI Key

KVZZUCNPWFUPBV-UHFFFAOYSA-N

SMILES

C(CF)ON=O

Canonical SMILES

C(CF)ON=O

Other CAS RN

10288-18-3

Origin of Product

United States

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